Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-
CAS No.: 54669-82-8
Cat. No.: VC13456949
Molecular Formula: C14H15FO2
Molecular Weight: 234.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54669-82-8 |
|---|---|
| Molecular Formula | C14H15FO2 |
| Molecular Weight | 234.27 g/mol |
| IUPAC Name | 2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexan-1-one |
| Standard InChI | InChI=1S/C14H15FO2/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h5-8,11H,1-4,9H2 |
| Standard InChI Key | CHNJASARQCDREF-UHFFFAOYSA-N |
| SMILES | C1CCC(=O)C(C1)CC(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | C1CCC(=O)C(C1)CC(=O)C2=CC=C(C=C2)F |
Introduction
Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, is a complex organic compound that features a cyclohexanone backbone with a 4-fluorophenyl group attached via an oxoethyl chain. This compound is of interest in medicinal chemistry due to its potential biological activity and structural uniqueness. Despite the lack of specific information directly available on this compound, related compounds and general principles of organic chemistry can provide insights into its properties and potential applications.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step organic reactions, including condensation reactions or Friedel-Crafts acylation. The presence of the ketone group in cyclohexanone allows for various chemical transformations, such as:
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Reduction: Using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the ketone group.
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Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound further.
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Friedel-Crafts Acylation: Aluminum chloride (AlCl3) can catalyze the introduction of acyl groups onto the aromatic ring.
Biological Activity and Applications
While specific biological activity data for Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, is not readily available, compounds with similar structures are often studied for their potential interactions with biological targets such as enzymes or receptors. The fluorine substituent can enhance lipophilicity, potentially improving membrane permeability and biological efficacy.
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